1-(4-Fluorophenyl)propane-1,2-dione
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Overview
Description
1-(4-Fluorophenyl)propane-1,2-dione is an organic compound with the molecular formula C₉H₇FO₂ and a molecular weight of 166.15 g/mol It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoroacetophenone with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
1-(4-Fluorophenyl)propane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)propane-1,2-dione involves interactions with various molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
- 1-(3-Fluorophenyl)propane-1,2-dione
- 1-(4-Chlorophenyl)propane-1,2-dione
- 1-(4-Bromophenyl)propane-1,2-dione
Comparison: 1-(4-Fluorophenyl)propane-1,2-dione is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its chloro and bromo analogs, the fluorine derivative often exhibits higher reactivity and different biological activities .
Properties
IUPAC Name |
1-(4-fluorophenyl)propane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYYALHDOSIMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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